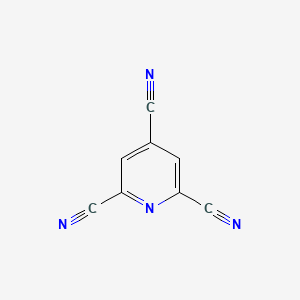
2,4,6-Tricyanopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tricyanopyridine is a heterocyclic organic compound with the molecular formula C8H2N4. It is characterized by the presence of three cyano groups attached to the pyridine ring at the 2, 4, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Tricyanopyridine can be synthesized through various methods. One common approach involves the cyclocondensation of malononitrile with aldehydes in the presence of ammonium acetate. This reaction typically occurs under mild conditions and yields high purity products .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as aluminum phosphate or other bimetallic catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tricyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tricyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, including polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2,4,6-Tricyanopyridine involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloropyridine: Similar in structure but with chlorine atoms instead of cyano groups.
2,4,6-Triarylpyridines: These compounds have aryl groups attached to the pyridine ring and are used in different applications.
Uniqueness: 2,4,6-Tricyanopyridine is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials that require specific electronic characteristics .
Propriétés
Numéro CAS |
25329-00-4 |
|---|---|
Formule moléculaire |
C8H2N4 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
pyridine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H |
Clé InChI |
XMJZMLIROOXNBV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

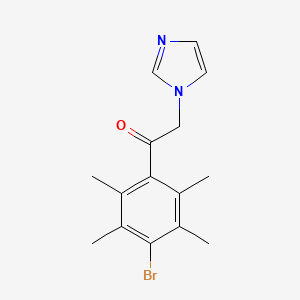
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
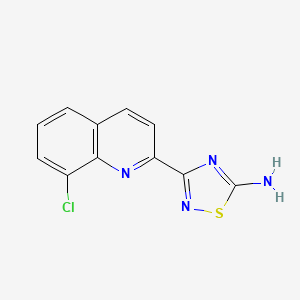
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
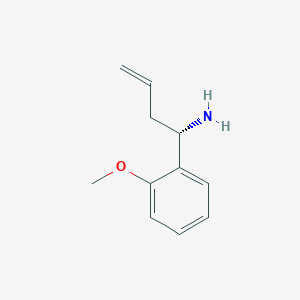
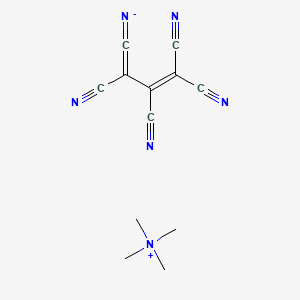
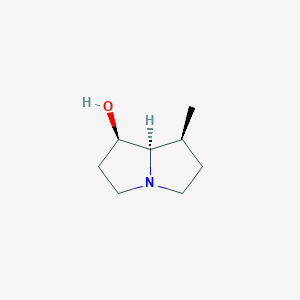
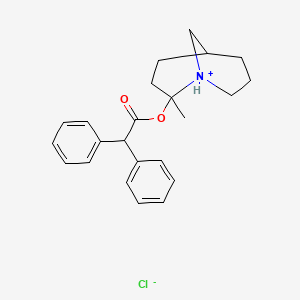
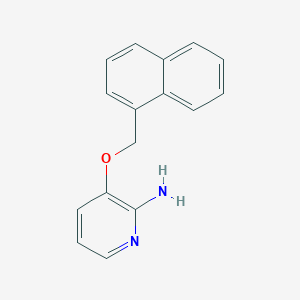

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

